

Comparative Guide to Validated Analytical Methods for the Quantification of Quinolone Derivatives

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Compound of Interest

Compound Name: 7-Chloro-2-vinylquinoline

Cat. No.: B065175

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Introduction:

This guide provides a comparative overview of validated analytical methods for the quantification of quinoline derivatives. While a specific validated method for **7-Chloro-2-vinylquinoline** was not identified in the public domain, this document details established analytical techniques for structurally similar quinoline compounds. The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting and adapting appropriate analytical methodologies for their specific needs. The methods discussed include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The following tables summarize the performance characteristics of various validated analytical methods for the quantification of different quinoline derivatives. These methods, while not specific to **7-Chloro-2-vinylquinoline**, provide a strong foundation for developing a suitable analytical procedure.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Analyte(s)	Linearity (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)	Accuracy (% Recovery)	Precision (% RSD)	Reference
Chloroquine	1.96 - 6.01	0.14	0.45	98.88 - 101.44	< 2.0	[1]
Chloroquine and its metabolites	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	[2]
2- Substituted Quinolines	Not Specified	Not Specified	Not Specified	80.6 - 88.2	Not Specified	[3]
Nine Marker Compound s in Jwagwium (including quinoline derivatives)	Not Specified	0.003– 0.071	0.010– 0.216	96.36– 106.95	< 1.20	[4]
Ga-68- DOTATATE	0.5 - 3	0.1	0.5	>95%	Intra-day: 0.22-0.52, Inter-day: 0.20-0.61	[5]

Table 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

Analyte(s)	Linearity	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Accuracy (% Recovery)	Precision (% RSD)	Reference
26 Quinolones	Good linearity in the linear range	0.12–1.31	0.96–2.60	78.9–110	< 13.7	[6] [7] [8]

Table 3: Gas Chromatography (GC) and Capillary Electrophoresis (CE) Methods

Method	Analyte(s)	Key Features	Reference
Gas Chromatography (GC)	Volatile quinoline derivatives	Suited for volatile and thermally stable compounds. Often coupled with mass spectrometry (GC-MS) for enhanced sensitivity and identification.	[9] [10] [11]
Capillary Electrophoresis (CE)	Methyl derivatives of quinoline	Offers high separation efficiency and low sample/reagent consumption. Can be coupled with various detectors.	[12] [13] [14]

Detailed Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in the comparison tables.

Validated HPLC-PDA Method for Quantification of a Quinolone Derivative (Adapted from Mitragnine Analysis)

This method demonstrates a robust approach for the quantification of a heterocyclic compound and can be adapted for **7-Chloro-2-vinylquinoline**.

- Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
- Column: Inertsil C8 (150 x 4.6 mm, 5 μ m).
- Mobile Phase: Acetonitrile and 0.05% formic acid (pH 5.0) in a 75:25 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 225 nm.
- Sample Preparation: Samples are dissolved in the mobile phase, filtered, and injected into the HPLC system.
- Validation Parameters:
 - Linearity: Established over a concentration range of 1.96 - 6.01 μ g/mL.
 - Accuracy: Determined by the standard addition method, with recoveries between 98.88% and 101.44%.
 - Precision: Assessed by analyzing six independent samples, with a relative standard deviation (RSD) of less than 2%.
 - LOD and LOQ: Calculated to be 0.14 μ g/mL and 0.45 μ g/mL, respectively.[\[1\]](#)

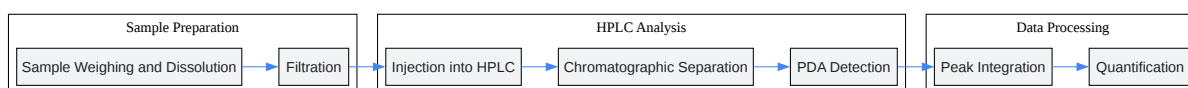
UPLC-MS/MS Method for the Determination of 26 Quinolones

This highly sensitive and selective method is suitable for the simultaneous quantification of multiple quinolone derivatives in complex matrices.

- Instrumentation: Ultra-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).
- Sample Extraction: Feather samples were extracted by sonication with a 1% formic acid and acetonitrile mixture in a water bath at 50 °C for 30 minutes.[\[7\]](#)[\[8\]](#)
- Purification: The extract is purified by the adsorption of multiple matrix impurities.[\[7\]](#)[\[8\]](#)
- Chromatographic Conditions: Gradient elution is typically used to achieve optimal separation of the 26 quinolones.
- Mass Spectrometry: Operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
- Validation Parameters:
 - Linearity: Demonstrated good linearity over the tested range for all 26 antibiotics.
 - Accuracy: Recoveries ranged from 78.9% to 110%.[\[7\]](#)[\[8\]](#)
 - Precision: Coefficients of variation were less than 13.7%.[\[7\]](#)[\[8\]](#)
 - LOD and LOQ: Found to be in the ranges of 0.12–1.31 µg/kg and 0.96–2.60 µg/kg, respectively.[\[6\]](#)[\[7\]](#)[\[8\]](#)

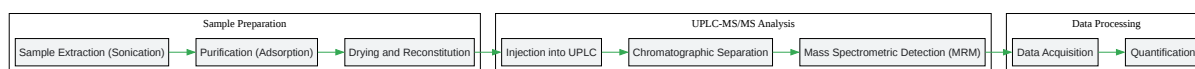
Visualizations

The following diagrams illustrate the typical workflows for the described analytical methods.



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Caption: Workflow for HPLC-PDA Analysis.



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Caption: Workflow for UPLC-MS/MS Analysis.

Disclaimer: The analytical methods presented in this guide are for informational purposes and have been validated for compounds structurally similar to **7-Chloro-2-vinylquinoline**. It is crucial to perform a thorough method development and validation study for the specific analysis of **7-Chloro-2-vinylquinoline** to ensure accuracy, precision, and reliability of the results.

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